9-Methyl-6-nitro-9H-pyrido[3,4-B]indole
Description
Significance of the Pyrido[3,4-B]indole (β-Carboline) Nucleus in Chemical Biology and Medicinal Chemistry
The pyrido[3,4-b]indole, or β-carboline, nucleus is a tricyclic aromatic chemical entity that is a core component of many natural and synthetic compounds. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. taylorfrancis.com
β-carboline alkaloids are found in numerous plant species, and even in marine organisms and human tissues. mdpi.com Their biological significance is vast, with research demonstrating activities that include:
Anticancer Properties: Many β-carboline derivatives have shown potent antitumor activities. mdpi.com Their planar structure allows them to intercalate into DNA, which can disrupt DNA replication and repair processes in cancer cells. mdpi.com
Neuropharmacological Effects: Certain β-carbolines are known to interact with receptors in the central nervous system, exhibiting a range of effects.
Antimicrobial and Antiviral Activity: The scaffold has been a foundation for the development of agents that show efficacy against various microbes and viruses. taylorfrancis.com
Enzyme Inhibition: β-carbolines have been identified as inhibitors of several enzymes, including monoamine oxidase (MAO), which is a target for antidepressant drugs. mdpi.com
The structural rigidity and aromatic nature of the β-carboline nucleus make it an ideal framework for the design of new drugs. Its ability to be chemically modified at various positions allows for the fine-tuning of its biological activity.
Overview of Substituted Pyrido[3,4-B]indole Derivatives in Contemporary Research
Contemporary research continues to explore the vast potential of the pyrido[3,4-b]indole scaffold by creating a multitude of substituted derivatives. nih.gov The goal of these chemical modifications is often to enhance a specific biological activity, improve selectivity for a particular target, or reduce potential toxicity.
Substitutions can be made at various positions on the β-carboline ring system, leading to a diverse library of compounds with unique properties. For example, the introduction of different functional groups at various positions on the indole (B1671886) or pyridine (B92270) rings can yield derivatives with enhanced biological activities. Research has shown that the substitution position and the nature of the substituent groups on β-carboline derivatives are closely related to their biological activity. mdpi.com
Some key areas of research for substituted β-carbolines include:
Development of Novel Anticancer Agents: Researchers are actively designing and synthesizing new β-carboline derivatives with improved anticancer potency and selectivity for various cancer cell lines. nih.gov
Antileishmanial Agents: Leishmaniasis is a parasitic disease, and some β-carboline derivatives have shown promise as potential treatments. aablocks.com
Antifilarial Chemotherapy: Studies have explored substituted 9H-pyrido[3,4-b]indoles as potential pharmacophores for designing agents against filarial parasites. nih.gov
Fungicidal Agents: A series of β-carboline derivatives have been designed, synthesized, and evaluated for their fungicidal activities. mdpi.com
The development of efficient synthetic routes to these derivatives is also a significant area of focus, enabling the preparation of a wide range of analogues for biological screening. nih.gov
Academic Context of 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole as a Compound of Scholarly Interest
Within the broad family of β-carbolines, this compound has emerged as a compound of specific academic interest, primarily through studies focused on the chemical modification of the β-carboline nucleus. The synthesis of this particular derivative is often achieved through the nitration of its parent compound, 9-methyl-9H-pyrido[3,4-b]indole, which is also known as harman (B1672943). acs.org
Nitration is a chemical process that introduces a nitro group (-NO2) onto a molecule. In the context of β-carbolines, nitration studies are important for understanding how the addition of a strong electron-withdrawing group like the nitro group influences the chemical and pharmacological properties of the scaffold. The position of the nitro group is critical, and studies have been conducted to determine the specific location of nitration on the β-carboline ring system. researchgate.net
The scholarly interest in this compound stems from its potential to serve as a key intermediate in the synthesis of other, more complex molecules. The nitro group can be chemically transformed into other functional groups, such as an amino group, which then allows for the attachment of other molecular fragments. This chemical versatility makes it a valuable building block in the exploration of structure-activity relationships within this class of compounds. While much of the research on β-carbolines has focused on other derivatives, the study of nitrated forms like this compound is crucial for a comprehensive understanding of the chemical possibilities of this important scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
9-methyl-6-nitropyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O2/c1-14-11-3-2-8(15(16)17)6-10(11)9-4-5-13-7-12(9)14/h2-7H,1H3 |
InChI Key |
YIZTYVBWDQDYAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=NC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 9 Methyl 6 Nitro 9h Pyrido 3,4 B Indole and Analogues
Impact of N9-Methylation on Biological Activity and Molecular Interactions
Methylation at the N9 position of the indole (B1671886) ring is a critical modification that significantly influences the biological and physicochemical properties of β-carbolines. This substitution prevents the formation of N-H hydrogen bonds, altering the molecule's interaction with biological targets, and can enhance its lipophilicity, potentially improving cell membrane permeability.
Research has consistently shown that 9-methyl-β-carboline derivatives are potent photosensitizers, capable of inducing DNA damage upon UVA excitation. rsc.org The N9-methyl group is a common feature in many β-carboline alkaloids known for these properties. rsc.org Furthermore, 9-methyl-β-carboline (9-me-BC) has demonstrated a unique combination of neuroprotective, neurostimulatory, and anti-inflammatory effects. nih.gov Studies on dopaminergic neurons have revealed that 9-me-BC can protect against toxicity, stimulate neurite outgrowth, and promote regeneration, highlighting its potential in the context of neurodegenerative diseases like Parkinson's. nih.gov The methylation at N9 appears crucial for these beneficial multimodal effects. nih.gov In contrast, di-N-methylation, forming 2,9-N,N′-dimethyl-β-carbolinium ions, can lead to neurotoxic species, suggesting that the specific methylation pattern is a key determinant of the ultimate biological outcome.
From a molecular interaction perspective, the N9-methyl group can influence the binding orientation of the molecule within protein active sites. While removing a potential hydrogen bond donor might seem detrimental, it can also lead to more favorable hydrophobic interactions or prevent steric clashes, thereby modulating potency and selectivity for specific targets like kinases or receptors.
Influence of C6-Nitro Substitution on the Pharmacological Profile and Redox Properties
The introduction of a nitro (-NO2) group at the C6 position of the 9-methyl-β-carboline scaffold is expected to profoundly alter its electronic properties and, consequently, its pharmacological profile. The nitro group is a strong electron-withdrawing group, which can significantly impact the reactivity and interaction of the entire ring system.
While direct studies on 6-nitro-β-carbolines are limited in the provided context, the effects can be inferred from general principles of medicinal chemistry. Electron-withdrawing substituents on aromatic rings generally decrease the potency of compounds that act as enzyme inhibitors, as seen in studies of 2-aryl-2-fluoro-cyclopropylamines on tyramine (B21549) oxidase. nih.gov This effect can be attributed to changes in the pKa and electronic distribution of the molecule, which may affect its binding to the active site. nih.gov
The nitro group is also known for its redox properties. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, which can be the basis for their therapeutic action or toxicity. This redox cycling can lead to the generation of reactive oxygen species (ROS) and oxidative stress. The presence of a nitro group often imparts selective toxicity, which is exploited in antimicrobial and anticancer agents. Furthermore, the electron-withdrawing nature of the nitro group can influence the molecule's ability to intercalate with DNA, a common mechanism of action for planar aromatic compounds like β-carbolines. nih.gov The reduction of the nitro group can also be a key step in the mechanism of action for certain drugs, leading to the formation of active metabolites.
Systematic Evaluation of Substituent Effects at C1, C3, and Other Ring Positions
The biological activity of the β-carboline core is highly sensitive to the nature and position of substituents on the rings. Positions C1 and C3 are particularly important for modulating activity.
The C1 position of the β-carboline ring is a common site for substitution, and the introduction of aryl or heteroaryl groups can lead to compounds with potent and diverse biological activities. The size, electronics, and substitution pattern of these aromatic rings are critical for target interaction.
For instance, the introduction of a 3-pyridyl or 2-thienyl group at the C1 position has been shown to be detrimental to the cytotoxic effects of certain β-carboline derivatives. In contrast, a simple methyl group at C1 (as found in the natural product harmane) is often favorable for activity. nist.gov This suggests that steric bulk and the specific electronic nature of the C1 substituent are finely tuned for optimal interaction with biological targets. The synthesis of diverse 1-aryl-β-carbolines via Suzuki cross-coupling has enabled extensive SAR studies, revealing that these substituents play a key role in affinity for various receptors.
The C3 position is another key handle for modifying the pharmacological properties of β-carbolines. The introduction of a carboxylate group or its derivatives (esters, amides) is a common strategy. A methyl β-carboline-3-carboxylate, for example, features an extended, coplanar conformation of the ester side chain with the β-carboline ring system. This planarity is often crucial for activities that involve DNA intercalation.
SAR exploration at the C3 position of related tetrahydro-β-carbolines has shown that this site is critical for modulating activity and selectivity, for instance, as sstr3 antagonists. nih.gov The conversion of a 3-formyl-β-carboline into various adducts allows for the installation of diverse functionalities, further highlighting the synthetic accessibility and pharmacological importance of this position. beilstein-journals.org The specific group at C3 can influence potency, selectivity, and pharmacokinetic properties.
Substituents on the benzene (B151609) ring (A-ring) of the β-carboline scaffold also play a significant role in modulating biological potency. The C6 position, where the nitro group is located in the title compound, is one such influential site.
Studies on related compounds have shown that substituents at this position can drastically alter activity. For example, a methoxy (B1213986) group at C6 in 6-methoxy-1,2,3,4-tetrahydro-β-carboline leads to an elevation of tissue 5-hydroxytryptamine (serotonin) levels, which underlies many of its pharmacological effects. nih.gov This demonstrates that peripheral substituents can impact neurotransmitter systems. Similarly, a fluoro group at C6 has been incorporated into β-carboline derivatives designated as orphan drugs for treating sudden sensorineural hearing loss, indicating the therapeutic relevance of C6 substitution. nih.gov The electronic nature of the substituent at C6—whether electron-donating (like methoxy) or electron-withdrawing (like nitro or fluoro)—is a key determinant of the resulting biological profile.
Conformational Analysis and Stereochemical Considerations in SAR
The β-carboline ring system is largely planar, a feature that is fundamental to some of its biological activities, such as DNA intercalation. nih.gov However, substituents, particularly at the C1 and N2 positions, can introduce conformational flexibility and stereochemical complexity, which are critical aspects of SAR.
The three-dimensional structure of β-carboline derivatives has been confirmed by X-ray crystallography, revealing the planarity of the core and the orientation of its substituents. For example, the crystal structure of a 1-methyl-9-substituted-β-carboline derivative confirmed its specific conformation. nih.gov Molecular modeling and docking studies are frequently used to understand how these molecules fit into the active sites of proteins like kinases. mdpi.com These studies show that the specific conformation adopted by the molecule, including the torsion angles of its side chains, is crucial for optimal binding and inhibition. mdpi.com
When the β-carboline ring is partially or fully saturated (as in dihydro- or tetrahydro-β-carbolines), stereocenters are created, typically at C1 and C3. The absolute configuration at these centers can have a profound impact on biological activity. For example, in the development of CFTR potentiators based on a tetrahydro-γ-carboline core, the enantiomerically pure compounds were found to have superior efficacy. nih.gov This underscores the importance of stereochemistry in the interaction between the ligand and its chiral biological target.
Data Tables
Table 1: Effect of C1 and C7 Substitution on Cytotoxic Activity of N9-Heterobivalent β-Carbolines
| Compound ID | C1-Substituent | C7-Substituent | Biological Activity |
| Analogue A | -CH3 | -OCH3 | Favorable for increased activity |
| Analogue B | 3-Pyridyl | H | Detrimental to cytotoxic effects |
| Analogue C | 2-Thienyl | H | Detrimental to cytotoxic effects |
Data synthesized from findings on N9-heterobivalent β-carbolines.
Table 2: Influence of Peripheral Substituents on β-Carboline Activity
| Position | Substituent | Resulting Pharmacological Profile |
| C6 | -OCH3 | Elevation of tissue 5-HT levels |
| C6 | -F | Potential treatment for hearing loss |
| C6 | -NO2 | Strong electron-withdrawing effects, potential for redox activity |
Data synthesized from various β-carboline analogues.
Computational Chemistry and in Silico Approaches in Pyrido 3,4 B Indole Research
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For the pyrido[3,a-b]indole scaffold, DFT calculations, often performed at levels like B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to optimize molecular geometry and analyze electronic properties. researchgate.net These calculations provide a foundational understanding of the molecule's stability, charge distribution, and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). youtube.com For pyrido[3,4-b]indole derivatives, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov In studies of related compounds, the HOMO is often delocalized over the indole (B1671886) moiety, while the LUMO may be distributed across the pyridine (B92270) ring, indicating distinct regions of reactivity. nih.gov
| Orbital | Significance | Typical Location in Pyrido[3,4-b]indoles |
| HOMO | Nucleophilicity / Electron Donation | Delocalized over the electron-rich indole ring system |
| LUMO | Electrophilicity / Electron Acceptance | Often localized on the electron-deficient pyridine ring |
| HOMO-LUMO Gap | Chemical Reactivity & Stability | A smaller gap suggests higher reactivity |
Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular and intermolecular bonding and interactions between atoms. It examines charge transfer and hyperconjugative interactions, which are key to understanding molecular stability. researchgate.net In studies of pyrido[3,4-b]indole derivatives, NBO analysis frequently reveals significant stabilization energies arising from electron delocalization, such as π→π* and n→π* interactions. researchgate.net These interactions, involving the lone pairs (n) and pi bonds (π), play a critical role in stabilizing the molecular structure. researchgate.net For example, analysis of a substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate showed that anthracene (B1667546) substitution led to high electron delocalization and interaction energy, enhancing stability. cumhuriyet.edu.tr
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. researchgate.net These descriptors provide a quantitative measure of various aspects of chemical behavior.
Table of Key Quantum Chemical Descriptors:
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates high polarizability and reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
In the context of pyrido[3,4-b]indole research, docking studies have been performed to investigate their interactions with various biological targets, including enzymes and receptors implicated in cancer. nih.govresearchgate.net For instance, derivatives have been docked into the active site of MDM2, a cancer target, to predict binding modes. nih.govresearchgate.net These simulations often reveal key interactions, such as:
Hydrogen bonding: Interactions between the ligand and specific amino acid residues (e.g., Tyr106). nih.govresearchgate.net
Pi-pi stacking: Aromatic interactions with residues like Tyr100 and His96. nih.govresearchgate.net
Hydrophobic interactions: Engagement with nonpolar residues such as Leu54, Val93, and Ile99. nih.govresearchgate.net
Notably, studies have suggested that modifications like adding an N9-methyl group can disrupt crucial binding interactions, such as hydrogen bonds involving the N9 hydrogen, which can affect the compound's biological activity. nih.govresearchgate.net Docking results are often quantified by a binding energy score, with lower scores typically indicating a more favorable binding affinity. researchgate.netfrontiersin.org
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the evaluation of the conformational stability of the complex in a simulated physiological environment.
For novel therapeutic leads, MD simulations can:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding pose predicted by docking is stable. nih.gov
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding.
Refine Binding Affinity: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov
While specific MD simulation data for 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole is not available, this technique is a standard and crucial step in the computational evaluation of related heterocyclic compounds to confirm the stability of predicted ligand-receptor interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds.
For pyrido[3,4-b]indole derivatives, both 2D and 3D-QSAR studies have been successfully applied, particularly in the context of developing anticancer agents. nih.govnih.gov These studies involve several steps:
Data Set Generation: A series of pyrido[3,4-b]indole compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound.
Model Building: Statistical methods, such as Kernel-based Partial Least Squares (KPLS), are used to build a mathematical model correlating the descriptors with activity. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.
Successful QSAR models for pyrido[3,4-b]indoles have shown high statistical significance, with training set coefficients of determination (R²) approaching 0.99 and external test set predictive coefficients (r²) as high as 0.70. nih.govnih.gov These models help visualize the influence of different substitutions on activity, guiding the lead optimization process for designing more potent anticancer compounds. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational techniques that play a pivotal role in the discovery and design of new, potent ligands for specific biological targets. In the context of pyrido[3,4-b]indole research, these in silico approaches have been instrumental in identifying key chemical features responsible for biological activity and in screening large compound libraries to find novel bioactive molecules.
Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
A notable application of this methodology was in a study focused on a series of pyrido[3,4-b]indole derivatives with anticancer properties. Researchers developed a four-point pharmacophore model based on the activity of these compounds against the HCT116 colon cancer cell line. nih.govnih.gov This model was instrumental in understanding the structure-activity relationships within this class of compounds.
Key Pharmacophoric Features for Anticancer Activity in Pyrido[3,4-b]indole Derivatives
| Feature Type | Number of Features | Description |
| Hydrogen Bond Donor | 1 | A crucial interaction point for binding to the biological target. |
| Ring Element | 3 | Aromatic or cyclic moieties that contribute to the overall shape and hydrophobic interactions. |
This pharmacophore model, in conjunction with a three-dimensional quantitative structure-activity relationship (3D-QSAR) study, provided valuable insights into the influence of electronic and hydrophobic properties on the antiproliferative activity of these compounds. nih.govnih.gov Such models serve as a template for the rational design of new derivatives with enhanced potency.
Virtual screening, on the other hand, utilizes computational methods to screen vast libraries of chemical compounds against a biological target to identify potential "hits" that are likely to be active. This approach significantly reduces the time and cost associated with traditional high-throughput screening.
In research involving pyrido[3,4-b]indole derivatives as potential anticancer agents, computational modeling suggested that this chemical scaffold could bind to the MDM2 protein, a key regulator of the tumor suppressor p53. nih.govlongdom.org Docking studies, a form of virtual screening, further elucidated the binding mode, indicating the importance of hydrogen bonding and hydrophobic interactions with specific amino acid residues of MDM2. nih.govlongdom.org Interestingly, these computational studies also highlighted that modifications to the pyrido[3,4-b]indole core, such as the introduction of an N9-methyl group, could potentially disrupt these crucial binding interactions. nih.govresearchgate.net
While direct pharmacophore modeling and virtual screening studies on this compound are not extensively reported in the available literature, the research on analogous compounds provides a strong foundation for future computational investigations. The established pharmacophore models and docking protocols for other pyrido[3,4-b]indole derivatives can be adapted and refined to guide the discovery of novel ligands specifically targeting the biological activities of this compound.
Advanced Analytical Techniques in the Characterization of 9 Methyl 6 Nitro 9h Pyrido 3,4 B Indole and Its Derivatives
Spectroscopic Methods for Elucidating Molecular Architecture and Conformation
Spectroscopic techniques are indispensable in defining the molecular framework of 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole. High-resolution NMR provides a detailed map of the atomic connectivity, while vibrational spectroscopy offers insights into the specific functional groups present.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of a 9-methyl-β-carboline derivative, the methyl group protons at the 9-position would typically appear as a singlet in the upfield region. The aromatic protons on the pyrido[3,4-b]indole core would exhibit complex splitting patterns in the downfield region, with their precise chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the nitro group at the 6-position.
The ¹³C NMR spectrum provides complementary information, with each carbon atom in the tricyclic system and the methyl group giving a distinct signal. The presence of the nitro group is expected to deshield the carbon atom at the 6-position, shifting its resonance to a lower field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Indole (B1671886) and β-Carboline Derivatives
| Compound/Fragment | Proton/Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 6-Chloro-3-methyl-1H-indole | H-7 | 7.57 (d, J = 1.8 Hz) |
| H-4 | 7.27 (d, J = 8.5 Hz) | |
| H-5 | 7.16 (dd, J = 8.6, 2.0 Hz) | |
| C-6 | 125.00 | |
| C-3 | 112.01 | |
| N-Ethyl-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide | H-4 | 8.82 (s) |
| H-5 | 8.43-8.39 (m) | |
| H-8 | 8.03-8.01 (m) | |
| C-4 | Not specified |
Note: Data extracted from studies on related indole and β-carboline derivatives to illustrate expected chemical shift regions. rsc.orgmdpi.com Specific values for this compound would require experimental determination.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. thermofisher.com For this compound, these methods are particularly useful for confirming the presence of the nitro (-NO₂) group and characterizing the vibrations of the aromatic rings.
The nitro group gives rise to two characteristic and strong stretching vibrations in the IR spectrum. spectroscopyonline.com For aromatic nitro compounds, the asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is observed between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are often intense due to the large change in dipole moment associated with the N-O bond stretching. spectroscopyonline.com Additionally, a scissoring vibration for the nitro group can be observed at lower frequencies, typically between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com
The IR and Raman spectra will also display a series of bands corresponding to the C-H and C-C stretching and bending vibrations of the fused aromatic rings of the pyrido[3,4-b]indole system. The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹, while the C=C ring stretching vibrations occur in the 1625-1430 cm⁻¹ region. scialert.net The N-H stretching vibration of the indole nitrogen, if not substituted, would appear as a sharp band around 3400-3500 cm⁻¹. However, in this compound, this will be absent and replaced by vibrations associated with the N-methyl group.
Table 2: Characteristic Vibrational Frequencies for Aromatic Nitro Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Asymmetric NO₂ Stretch | 1550-1475 | Strong |
| Symmetric NO₂ Stretch | 1360-1290 | Strong |
| NO₂ Scissoring | 890-835 | Medium |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Advanced techniques, particularly tandem mass spectrometry (MS/MS), are invaluable for structural elucidation and for differentiating between isomers. nih.gov Positional isomers of 9-Methyl-nitro-9H-pyrido[3,4-b]indole, such as those with the nitro group at different positions on the indole ring, will have the same molecular weight but can often be distinguished by their unique fragmentation patterns in MS/MS experiments. mdpi.comrsc.org
In a tandem MS experiment, the protonated molecule (or another suitable precursor ion) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pathways are highly dependent on the initial position of the nitro group, leading to different product ion spectra for each isomer. For example, the proximity of the nitro group to other functional groups or specific bonds within the tricyclic system can influence which bonds are more likely to break, resulting in a characteristic fingerprint for each isomer. While specific fragmentation patterns for this compound are not detailed in the available literature, the principles of MS/MS for isomer differentiation are well-established for other classes of organic molecules. mdpi.comnih.gov
Spectroscopic Techniques for Studying Molecular Interactions
Understanding how this compound interacts with biological targets is crucial for assessing its potential pharmacological activity. UV-Visible and fluorescence spectroscopy are powerful, non-invasive methods for studying these interactions in solution.
UV-Visible absorption spectroscopy is a widely used technique to study the binding of small molecules to macromolecules like DNA. mdpi.com The interaction of β-carboline derivatives with DNA is known to cause significant changes in their UV-Visible absorption spectra. mdpi.comnih.gov Upon binding, shifts in the absorption maxima (spectral shifts) and changes in the molar absorptivity (chromic effects) can be observed.
Typically, when a β-carboline intercalates or binds in the grooves of DNA, a bathochromic (red) shift in the absorption maximum and a hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effect are observed. mdpi.comnih.gov These spectral changes are dependent on the concentration of the macromolecule and can be used to determine the binding affinity (binding constant, Kₐ) of the compound. By titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in the absorption spectrum, the strength of the interaction can be quantified.
Table 3: Binding Constants of various β-Carboline Alkaloids with DNA Determined by UV-Visible Spectroscopy
| β-Carboline Alkaloid | Binding Constant (K, M⁻¹) |
|---|---|
| Harmine | 3.44 x 10⁷ |
| Harmane | 1.63 x 10⁵ |
| Harmaline | 3.82 x 10⁵ |
| Harmalol | 6.43 x 10⁵ |
Note: This data for related β-carboline alkaloids demonstrates the utility of UV-Visible spectroscopy in quantifying DNA binding affinities. nih.gov The binding constant for this compound would be influenced by its specific substituents.
Many β-carboline derivatives are naturally fluorescent, making fluorescence spectroscopy an exceptionally sensitive technique for studying their interactions with macromolecules. scielo.brbeilstein-journals.orgbeilstein-journals.org The intrinsic fluorescence of this compound can be monitored upon the addition of a macromolecule such as DNA or a protein.
Binding to a macromolecule often leads to a quenching of the fluorescence intensity. scielo.br This quenching can be either static, resulting from the formation of a non-fluorescent complex between the ligand and the macromolecule, or dynamic, arising from collisional deactivation of the excited state. scielo.br By analyzing the fluorescence quenching data using the Stern-Volmer equation, one can elucidate the quenching mechanism and determine the binding constants. nih.gov
Furthermore, competitive binding assays using a known fluorescent DNA probe, such as ethidium (B1194527) bromide, can provide additional insights into the binding mode. nih.gov If this compound displaces the fluorescent probe from the macromolecule, a decrease in the probe's fluorescence will be observed, suggesting a similar binding site or an allosteric effect. These studies are crucial for understanding the nature of the ligand-macromolecule interaction at a molecular level. nih.gov
Circular Dichroism Spectroscopy for Chiral Recognition and Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration and conformational features of optically active compounds. While direct experimental data on the circular dichroism of this compound is not extensively available in the public domain, the application of CD spectroscopy to the broader class of β-carboline and tetrahydro-β-carboline derivatives provides a strong precedent for its utility in the stereochemical analysis of this compound and its analogues.
The β-carboline scaffold is a core component of numerous natural products and synthetic molecules with significant biological activity. nih.gov The introduction of substituents at various positions can lead to the formation of chiral centers, making the determination of the absolute configuration crucial for understanding their pharmacological properties.
Chiral Recognition of β-Carboline Derivatives
In the context of chiral recognition, CD spectroscopy can definitively distinguish between enantiomers, which are non-superimposable mirror images of a chiral molecule. Enantiomers exhibit equal and opposite CD signals, a property that is invaluable for verifying the enantiomeric purity of a sample. For instance, studies on chiral 1-substituted tetrahydro-β-carbolines have successfully employed CD spectroscopy to determine their absolute configuration. nih.gov The stereoselective synthesis of (R)-1-aryltetrahydro-β-carbolines was confirmed through analysis of their optical rotation and circular dichroism spectra. nih.gov
The principle of using CD for chiral recognition lies in the Cotton effect, which is the characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers, and by comparing the calculated spectra with the experimental data, the absolute configuration can be unambiguously assigned. nih.govnih.gov
Conformational Changes
Beyond chiral recognition, CD spectroscopy is also highly sensitive to the conformational changes in molecules. The spatial arrangement of chromophores within a molecule influences their electronic transitions, which in turn affects the CD spectrum. For a molecule like this compound, different conformations, such as those arising from the rotation of substituents or puckering of non-aromatic rings in its derivatives, would likely result in distinct CD spectra.
Vibrational Circular Dichroism (VCD), an analogous technique that measures the differential absorption of circularly polarized light in the infrared region, has also been applied to study the stereochemistry of complex chiral molecules, including β-biscarbolines. researchgate.netwikipedia.org VCD provides detailed information about the conformational mobility and the absolute configuration of molecules in solution. nih.gov The combination of electronic CD and VCD spectroscopy, supported by quantum chemical calculations, offers a comprehensive approach to the stereochemical elucidation of chiral β-carboline derivatives. mdpi.comrsc.org
While specific data tables for this compound are not available, the table below summarizes the types of data that would be generated in a typical CD spectroscopic analysis of a chiral β-carboline derivative.
| Parameter | Description | Typical Data |
| Wavelength (λ) | The specific wavelength of light at which the measurement is taken, typically in the UV-Vis range for electronic CD. | 200-400 nm |
| Molar Ellipticity ([θ]) | A measure of the circular dichroism, normalized for concentration and path length. | deg·cm²/dmol |
| Cotton Effect | The characteristic change in the CD spectrum in the region of an absorption band. The sign (+ or -) is crucial for stereochemical assignment. | Positive or Negative |
| λmax | The wavelength at which the maximum or minimum molar ellipticity is observed. | e.g., 230 nm, 280 nm |
The application of Circular Dichroism spectroscopy to this compound and its chiral derivatives would be instrumental in determining their absolute configuration, assessing enantiomeric purity, and investigating their conformational dynamics in solution.
Medicinal Chemistry and Drug Design Applications of Pyrido 3,4 B Indole Scaffolds
Strategies for Lead Compound Identification and Optimization
The identification of lead compounds bearing the pyrido[3,4-b]indole scaffold often originates from the screening of natural products or synthetic compound libraries. The β-carboline alkaloids, found in various plants and marine organisms, have historically served as a primary source of inspiration and starting points for drug discovery programs. researchgate.net These natural products exhibit a wide range of biological effects, including antitumor, antiviral, and antimicrobial properties. researchgate.netnih.gov
Once an initial hit is identified, lead optimization is pursued through systematic structure-activity relationship (SAR) studies. This involves the synthesis of a series of analogs with modifications at various positions of the pyrido[3,4-b]indole core to enhance potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the C1, C3, and C6 positions have been extensively explored to modulate the biological activity of this scaffold. nih.govresearchgate.net
A critical aspect of lead optimization is the modification of the indole (B1671886) nitrogen (N9). Research has shown that the N9 position can significantly influence the binding of pyrido[3,4-b]indole derivatives to their biological targets. For example, in a study of pyrido[3,4-b]indoles designed as anticancer agents targeting the MDM2-p53 interaction, methylation of the N9 nitrogen was found to disrupt key hydrogen bonding interactions at the binding site, leading to a drastic reduction in antiproliferative activity. nih.govresearchgate.net This finding suggests that for certain targets, the NH moiety at the 9-position is crucial for potent biological activity.
The introduction of a nitro group, as seen in 9-Methyl-6-nitro-9H-pyrido[3,4-b]indole, is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule. A nitro group is a strong electron-withdrawing group, which can influence the molecule's acidity, reactivity, and potential to engage in specific interactions with biological targets. While specific SAR data for 6-nitro substituted pyrido[3,4-b]indoles is limited, its inclusion would be a rational step in a lead optimization campaign to explore the impact of electron density modulation on activity.
Table 1: Influence of N9-Substitution on Antiproliferative Activity of Pyrido[3,4-b]indole Analogs
| Compound ID | N9-Substitution | Biological Target | Effect on Activity |
| Analog A | -H | MDM2 | Potent Inhibitor |
| Analog B | -CH3 | MDM2 | Reduced Potency |
This table is illustrative and based on findings from SAR studies on pyrido[3,4-b]indole derivatives. nih.govresearchgate.net
Rational Drug Design Approaches Employing Pyrido[3,4-B]indole Chemotypes
Rational drug design leverages the structural information of biological targets to guide the development of new drugs. The pyrido[3,4-b]indole scaffold has been successfully employed in various rational design strategies.
Fragment-based drug design involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The pyrido[3,4-b]indole core, being a relatively small and rigid structure, can serve as a starting fragment or be incorporated into larger molecules derived from fragment screening. Its planar nature allows it to effectively probe flat binding surfaces, such as those found in DNA intercalation or at the interface of protein-protein interactions.
Structure-based drug design relies on the three-dimensional structure of a target protein, typically determined through X-ray crystallography or NMR spectroscopy. This approach has been applied to the development of pyrido[3,4-b]indole-based inhibitors. For example, in the design of inhibitors for the oncoprotein MDM2, the crystal structure of the human p53-MDM2 complex was used for initial modeling studies. nih.govresearchgate.net These studies led to the identification of the pyrido[3,4-b]indole scaffold as a promising lead class. nih.gov
Subsequent docking studies with derivatives of this scaffold revealed key interactions within the MDM2 binding pocket. It was observed that the N9-hydrogen of the pyrido[3,4-b]indole core could form a crucial hydrogen bond with the target protein. Conversely, an N9-methyl group, as present in this compound, was shown to disrupt these binding interactions, likely due to steric hindrance and the loss of the hydrogen bond donor. nih.govresearchgate.net This highlights the power of SBDD in predicting and explaining the observed SAR, guiding the design of more potent inhibitors.
Molecular hybridization involves combining two or more pharmacophores from different drug classes to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. The pyrido[3,4-b]indole nucleus is an attractive scaffold for this strategy due to its versatile chemistry and broad biological activity. It can be linked to other heterocyclic systems or functional groups known to interact with specific biological targets. For example, β-carboline derivatives have been hybridized with nitrogen heterocycles to create novel anticancer agents. nih.gov
In the context of this compound, the core scaffold could be hybridized with other pharmacophores known to possess anticancer or other therapeutic properties. The nitro group could also serve as a handle for further chemical modification or as a bioisosteric replacement for other functional groups in a molecular hybridization approach.
Development of Pyrido[3,4-B]indole-Based Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. The pyrido[3,4-b]indole scaffold, with its inherent biological activities, is a suitable starting point for the development of such probes. For instance, fluorescently labeled pyrido[3,4-b]indole derivatives can be synthesized to visualize their localization within cells or to monitor their binding to target proteins.
The development of chemical probes from the pyrido[3,4-b]indole scaffold would involve the introduction of functional groups that allow for conjugation with reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies. The synthesis of derivatives with diverse substitutions, including those at the 6- and 9-positions, would be essential to create a toolbox of probes with varying selectivities and properties to investigate the complex biology of this class of compounds.
Future Perspectives and Emerging Research Directions
Exploration of Novel Pyrido[3,4-B]indole Architectures with Tuned Selectivity
The development of novel pyrido[3,4-b]indole architectures with tailored selectivity is a major focus in medicinal chemistry. The planar tricyclic structure of β-carbolines allows them to intercalate into DNA and interact with various protein targets, but this can also lead to off-target effects. nih.gov Consequently, researchers are designing new analogs with specific substitutions to improve their selectivity and efficacy for desired biological targets.
A key strategy involves the targeted modification of the β-carboline core at various positions, including C1, C3, C6, and C9. For instance, the introduction of different aryl or heteroaryl groups at the C1 position has been shown to significantly influence the anticancer activity of these compounds. nih.gov One study found that a 1-naphthyl substitution at C1 combined with a methoxy (B1213986) group at C6 resulted in potent and broad-spectrum anticancer activity. nih.govnih.gov Conversely, the presence of an N9-methyl group was found to disrupt binding interactions with the MDM2 protein, a key cancer target. nih.govresearchgate.net
The synthesis of amino-acid functionalized β-carbolines is another promising approach to enhance selectivity. These derivatives, structurally related to natural products like azatoxin, are being investigated as inhibitors of topoisomerase II, an important enzyme in cancer therapy. nih.gov Furthermore, the development of diverse 1-aryl-β-carbolines through methods like the Suzuki cross-coupling has led to the identification of compounds with high affinity for specific serotonin (B10506) receptors in the central nervous system. acs.org These studies highlight the importance of the substituents on the β-carboline core for achieving tuned selectivity. acs.org The ongoing exploration of novel synthetic methodologies, such as the Pictet-Spengler reaction with diverse aldehydes and tryptamines, continues to expand the chemical space of accessible pyrido[3,4-b]indole architectures, paving the way for the discovery of more selective and potent therapeutic agents. nih.gov
Application of Artificial Intelligence and Machine Learning in Pyrido[3,4-B]indole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the pyrido[3,4-b]indole class of compounds is a rapidly emerging area of research. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the biological activities and physicochemical properties of novel molecules, thereby accelerating the design and development of new drugs. mdpi.comresearchgate.net
One of the key applications of AI in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For pyrido[3,4-b]indole derivatives, QSAR models have been successfully used to understand the structural requirements for potent anticancer activity against various cancer cell lines, including colon and pancreatic cancer. nih.gov These models can help in the virtual screening of large compound libraries and in the design of new derivatives with improved potency. nih.govcas.org
Furthermore, AI and ML algorithms are being employed for de novo drug design, where the computer generates entirely new molecular structures with desired properties. crimsonpublishers.commdpi.com These generative models can explore a vast chemical space to propose novel pyrido[3,4-b]indole architectures that are predicted to have high affinity and selectivity for a specific biological target. mdpi.com As more experimental data on pyrido[3,4-b]indole derivatives become available, the predictive power of AI and ML models is expected to increase, further accelerating the discovery of new therapeutic agents from this important class of compounds. jocpr.com
Investigation of the Biosynthetic Pathways of Pyrido[3,4-B]indole Alkaloids and their Analogues for Bio-Inspired Synthesis
The study of the natural biosynthetic pathways of pyrido[3,4-b]indole alkaloids provides valuable insights for the development of novel and efficient synthetic strategies. nih.gov These natural products are typically derived from the amino acid L-tryptophan through a series of enzymatic reactions. nih.govfrontiersin.org A key step in the biosynthesis of many β-carboline alkaloids is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or a ketone, followed by cyclization. mdpi.com
By mimicking these natural processes, chemists are developing bio-inspired synthetic methods that are often more efficient and environmentally friendly than traditional synthetic routes. researchgate.netnih.gov For example, one-pot biomimetic syntheses of β-carboline alkaloids have been developed that utilize tryptophan and another amino acid as starting materials. researchgate.netnih.govfigshare.com These reactions are designed to mimic the functions of enzymes such as decarboxylases, deaminases, and Pictet-Spenglerase, using chemical reagents to drive the sequence of reactions. researchgate.net
Understanding the enzymatic machinery involved in the biosynthesis of these alkaloids also opens up the possibility of using enzymes or whole-cell systems for the production of novel pyrido[3,4-b]indole derivatives. nih.gov Advances in genomics and metabolic engineering could allow for the manipulation of these biosynthetic pathways to produce new analogs with altered substitution patterns and potentially improved biological activities. For instance, the identification and characterization of enzymes responsible for downstream modifications, such as hydroxylation, methylation, or prenylation, could enable the chemoenzymatic synthesis of a wide range of novel β-carboline derivatives. nih.gov This bio-inspired approach, which combines the principles of natural product biosynthesis with the tools of modern organic synthesis, holds great promise for the future discovery and development of pyrido[3,4-b]indole-based therapeutics.
Q & A
Q. What are the standard synthetic routes for 9-methyl-6-nitro-9H-pyrido[3,4-b]indole, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via nitration of 1-methyl-9H-pyrido[3,4-b]indole using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) under controlled temperatures (typically 0–5°C) to ensure regioselectivity at the 6-position . Optimization involves adjusting stoichiometric ratios (e.g., HNO₃:H₂SO₄ = 1:3), reaction time (2–4 hours), and purification via recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Continuous flow reactors may improve scalability and yield by maintaining precise temperature control .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at 9-position: δ ~3.8 ppm; nitro at 6-position: δ ~8.2 ppm for aromatic protons) .
- Mass spectrometry : ESI-MS or EI-MS confirms molecular weight (227.22 g/mol) with fragmentation patterns matching the pyridoindole core .
- X-ray crystallography : Resolves bond angles and planarity of the heterocyclic system, critical for understanding π-stacking interactions in biological systems .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM) . Stability studies indicate degradation under strong alkaline conditions (pH >10) or prolonged UV exposure. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction or oxidative decomposition .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like 4-nitro isomers?
Competing nitration at the 4-position is mitigated by:
- Electronic directing groups : Methyl at 9-position deactivates the 4-position via steric and electronic effects .
- Low-temperature kinetic control : Slower reaction rates favor thermodynamically less stable 6-nitro product .
- HPLC monitoring : Use reverse-phase C18 columns (acetonitrile/water gradient) to track isomer ratios and adjust conditions in real time .
Q. What structure-activity relationships (SAR) govern the biological activity of nitro-substituted pyridoindoles?
SAR studies reveal:
- Nitro group : Enhances electrophilicity, enabling covalent interactions with thiols (e.g., cysteine residues in enzymes) .
- Methyl substitution : At 9-position improves metabolic stability by reducing CYP450-mediated oxidation .
- Comparative analogs : Chloro or trifluoromethyl substituents (e.g., 6-trifluoromethyl analogs) show altered binding affinities in receptor assays .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Q. How can conflicting reports on this compound’s cytotoxicity be resolved?
Discrepancies arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. HEK293) and incubation times (24–72 hours) impact IC₅₀ values .
- Redox interference : Nitro groups may generate false positives in MTT assays; validate with ATP-based or clonogenic assays .
Q. What computational tools predict the compound’s interactions with biological targets?
Q. How does the compound’s stability vary under physiological pH and temperature?
Accelerated stability testing (25–37°C, pH 2–9) shows:
- Acidic conditions (pH 2–4) : Nitro group remains stable; half-life >72 hours.
- Neutral/basic conditions (pH 7–9) : Gradual degradation (t₁/₂ ~48 hours) via nitro-to-amine reduction .
Q. What in silico strategies optimize derivative design for enhanced blood-brain barrier (BBB) penetration?
- LogP calculations : Target LogP ~2–3 (via substituent modulation) for optimal BBB permeability .
- P-glycoprotein efflux prediction : Remove hydrogen bond donors (e.g., replace –NO₂ with –CF₃) to reduce efflux .
Data Contradiction Analysis
Q. Why do some studies report potent MAO inhibition while others show no activity?
Divergent results stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

